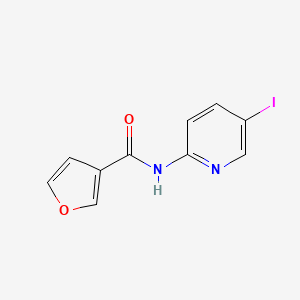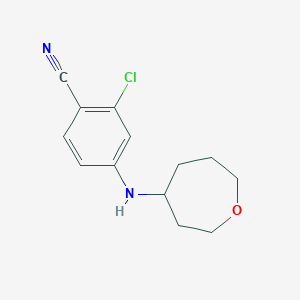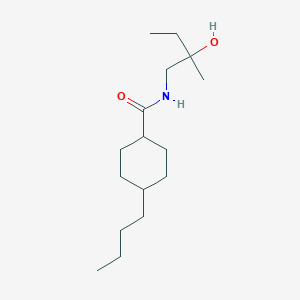![molecular formula C16H21BrN4 B7589179 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine can induce various biochemical and physiological effects in cancer cells, including the downregulation of oncogenic signaling pathways, the inhibition of angiogenesis, and the activation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine. One potential direction is the development of new formulations that can improve the solubility and bioavailability of this compound. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets for the development of new therapies.
In conclusion, 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine is a promising compound that has shown potent antitumor activity in various studies. Its potential applications in the field of medicine make it a subject of interest for researchers, and further studies are needed to explore its full therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine involves the reaction of 6-bromo-3-nitro-4-aminobenzonitrile with N-methylpiperidine in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine has shown potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4/c1-21-6-4-11(5-7-21)9-20-16-13-8-12(17)2-3-15(13)19-10-14(16)18/h2-3,8,10-11H,4-7,9,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDCTXMNNJCWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=C3C=C(C=CC3=NC=C2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)


![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)